Stearic anhydride

描述

Overview of Anhydride (B1165640) Chemistry and its Significance in Organic Synthesis

Carboxylic acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to a single oxygen atom. solubilityofthings.comlongdom.org This structural feature makes them highly reactive towards nucleophiles, rendering them important reagents in organic synthesis. longdom.org The general structure of an acid anhydride is RCO-O-COR', where R and R' represent alkyl or aryl groups. numberanalytics.com They are typically formed by the dehydration of two carboxylic acid molecules. longdom.org

The reactivity of acid anhydrides stems from the electrophilic nature of the carbonyl carbons, making them susceptible to nucleophilic acyl substitution reactions. solubilityofthings.comlongdom.org This reactivity allows for the synthesis of a variety of important functional groups. For instance, anhydrides react with alcohols to form esters, with amines to produce amides, and with water to regenerate the corresponding carboxylic acids. libretexts.org This versatility makes them crucial intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. longdom.orgnumberanalytics.com

Several methods exist for the preparation of acid anhydrides. A common laboratory and industrial method involves the reaction of a carboxylic acid with a dehydrating agent like acetic anhydride or phosphorus pentoxide. numberanalytics.com Another approach is the reaction of an acid chloride with a carboxylate salt. khanacademy.org For fatty acid anhydrides specifically, a high-yield synthesis involves the reaction of the free fatty acid with dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent like carbon tetrachloride at room temperature. nih.gov

Contextualization of Stearic Anhydride within Fatty Acid Derivatives Research

This compound is a derivative of stearic acid, a long-chain saturated fatty acid with the chemical formula C₁₈H₃₆O₂. As a fatty acid derivative, this compound plays a significant role in research focused on modifying the properties of natural and synthetic materials. mdpi.com Fatty acids and their derivatives are of great interest due to their biocompatibility, biodegradability, and diverse functionalities.

Research in this area often involves the use of this compound to introduce long alkyl chains into other molecules, thereby imparting hydrophobicity. For example, this compound has been used to modify the surface of natural fibers like flax to reduce their hydrophilic character, which can improve their compatibility with non-polar polymer matrices in composite materials. mdpi.com Furthermore, this compound is utilized in the synthesis of other fatty acid derivatives for various applications, including as albumin binding modifiers in pharmaceutical research. tcichemicals.com

The synthesis of this compound itself can be achieved through several routes. One documented method involves the reaction of stearoyl chloride with sodium stearate (B1226849). chemicalbook.com Another industrial process involves the reaction of stearic acid with acetic anhydride under reduced pressure. google.com These synthetic methods provide researchers with access to this valuable compound for further investigation and application.

Broad Interdisciplinary Relevance in Advanced Materials Science and Life Sciences

The applications of this compound extend beyond traditional organic synthesis and into the realms of advanced materials science and life sciences. Its ability to act as a hydrophobic modifying agent is particularly valuable in these fields. wasteless.bio

In materials science, this compound is employed in the production of biodegradable plastics, lubricants, surfactants, and hydrophobic coatings. wasteless.biowasteless.bio For instance, it has been investigated as a component of a novel compatibilizer system to improve the interfacial adhesion between wood and polyethylene (B3416737) in wood-plastic composites. tandfonline.com This results in materials with enhanced mechanical properties and water resistance. tandfonline.com Another notable application is in the creation of edible, hydrophobic composite films by esterifying pectin (B1162225) with this compound, offering a biodegradable alternative for food packaging. sigmaaldrich.com

In the life sciences, this compound is utilized as a biochemical reagent for a variety of research purposes. chemicalbook.commedchemexpress.comchemsrc.commedchemexpress.com It is used in the synthesis of fatty acid derivatives and as a component in drug delivery systems such as liposomes and nanoparticles. wasteless.biowasteless.bio The hydrophobic nature imparted by the stearoyl group can be advantageous for creating stable drug carriers and for preparing hydrophobic surfaces for biological sample analysis. wasteless.biobiosynth.com

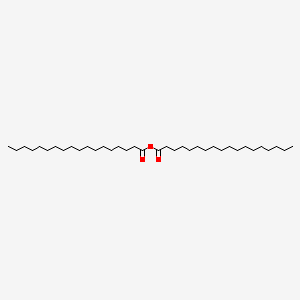

Structure

2D Structure

属性

IUPAC Name |

octadecanoyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVHUWVQNLPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014665 | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-08-4 | |

| Record name | Stearic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Stearic Anhydride

Established Synthetic Approaches to Stearic Anhydride (B1165640)

Traditional methods for synthesizing stearic anhydride are well-documented and rely on fundamental organic chemistry principles, including condensation, coupling, and dehydration reactions.

A widely utilized method for the synthesis of fatty acid anhydrides, including this compound, involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. sigmaaldrich.comnih.gov This reaction is a type of dehydration condensation where DCC facilitates the removal of a water molecule from two molecules of stearic acid. wikipedia.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. organic-chemistry.org This intermediate then reacts with a second molecule of the carboxylic acid to form the anhydride and the byproduct, dicyclohexylurea (DCU), which is a stable urea (B33335) compound. wikipedia.orgorganic-chemistry.org

The synthesis is typically performed at room temperature in an appropriate organic solvent. sigmaaldrich.comresearchgate.netucla.edu The choice of solvent can significantly influence the reaction yield. Studies have shown that using carbon tetrachloride as the solvent results in high yields, often between 87% and 94%. sigmaaldrich.comresearchgate.netucla.eduresearchgate.net The insoluble dicyclohexylurea byproduct can be easily removed from the reaction mixture by filtration. researchgate.net In some variations of this method, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction, a technique known as the Steglich esterification. wikipedia.orgresearchgate.netrsc.org DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea intermediate to form a more reactive species that subsequently reacts with the alcohol or, in this case, another carboxylic acid molecule. organic-chemistry.orgrsc.org

Table 1: Effect of Solvent on the Yield of this compound using DCC

| Solvent | Anhydride Yield (%) |

| Carbon tetrachloride | 88.5 |

| Petroleum ether | 86.3 |

| Benzene | 85.0 |

| Chloroform | 86.5 |

| Diethyl ether | 44.3 |

| Pyridine (B92270) | 39.3 |

| Data sourced from a study on the reaction of fatty acids with DCC. The reaction involved 2 mmoles of fatty acid and 1 mmole of DCC in 20 ml of dry solvent, left for 15 hours at room temperature. researchgate.net |

The reaction between an acyl halide and a carboxylic acid (or its carboxylate salt) is a fundamental method for preparing anhydrides. acs.orgnumberanalytics.combritannica.com For this compound, this typically involves the reaction of stearoyl chloride with either stearic acid or a stearate (B1226849) salt, such as sodium stearate. chemicalbook.comblogspot.com This nucleophilic acyl substitution reaction is an effective way to form both symmetrical and asymmetrical anhydrides. blogspot.com

In a typical laboratory preparation, stearoyl chloride is added to sodium stearate. chemicalbook.com The reaction is often stirred at an elevated temperature to ensure completion. chemicalbook.com The resulting this compound can then be purified by filtration and crystallization from a suitable solvent like petroleum ether. chemicalbook.com This method is straightforward and generally provides good yields of the desired anhydride. chemicalbook.com The presence of a base, such as pyridine, can be used to neutralize the hydrogen chloride (HCl) byproduct when the free carboxylic acid is used instead of its salt. numberanalytics.comblogspot.com

A specific preparation example involves adding 154 g (0.51 mol) of stearic acid chloride to 153 g (0.50 mol) of sodium stearate and stirring the mixture at 90°C for two hours, which yields 198 g (0.36 mol) of this compound after purification. chemicalbook.com

The term "anhydride" literally means "without water," and a direct method of synthesis involves the dehydration of the corresponding carboxylic acid. allen.in This is achieved by heating the carboxylic acid in the presence of a strong dehydrating agent. allen.in Common agents used for this purpose include phosphorus pentoxide (P₂O₅) and acetic anhydride. numberanalytics.comallen.ingoogle.com

When phosphorus pentoxide is used, two molecules of stearic acid condense to form this compound with the elimination of one molecule of water, which is absorbed by the P₂O₅. allen.inechemi.comstackexchange.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group by the dehydrating agent, facilitating the subsequent nucleophilic attack by a second carboxylic acid molecule. echemi.com

Acetic anhydride can also serve as a dehydrating agent for the synthesis of higher fatty acid anhydrides. google.comchemcess.com In a process known as disproportionation, a mixed anhydride is initially formed, which is then converted to the symmetrical this compound, typically by removing acetic acid and excess acetic anhydride under vacuum at elevated temperatures. google.com It is believed that in some catalytic reactions, stearic acid is converted in situ to this compound using acetic anhydride before proceeding to the final product. caltech.educaltech.edu

Advanced and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These "green chemistry" principles, which include the use of catalysts, avoidance of hazardous solvents, and maximizing atom economy, are being applied to the synthesis of this compound. royalsocietypublishing.org

The use of heterogeneous catalysts, such as metal oxides, is a cornerstone of green chemistry because they can often be easily separated from the reaction mixture and reused. shirazu.ac.ir Zinc oxide (ZnO) has been identified as a cheap, effective, and mild catalyst for the synthesis of carboxylic acid anhydrides, including those from fatty acids like stearic acid. shirazu.ac.ir

Research has demonstrated that ZnO can efficiently catalyze the reaction between an acyl chloride and a carboxylic acid to produce the corresponding anhydride. shirazu.ac.ir Specifically, the reaction of stearic acid with an acyl chloride in the presence of ZnO proceeds rapidly at room temperature to give a high yield of the product. shirazu.ac.ir A key advantage of this method is that it can be performed under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. shirazu.ac.ir The ease of separating the solid ZnO catalyst from the product mixture further enhances the green credentials of this approach. shirazu.ac.ir

Table 2: ZnO-Catalyzed Synthesis of Benzoic this compound

| Carboxylic Acid | Acid Chloride | Catalyst | Time (min) | Yield (%) | Conditions |

| Stearic Acid | Benzoyl Chloride | ZnO | 20 | 92 | Room Temp, Solvent-Free |

| Data adapted from a study on ZnO-mediated synthesis of unsymmetrical carboxylic acid anhydrides. shirazu.ac.ir |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. royalsocietypublishing.org Consequently, developing solvent-free reaction conditions is a significant goal in chemical synthesis. researchgate.net

The ZnO-catalyzed synthesis of anhydrides is a prime example of a solvent-free protocol. shirazu.ac.ir By mixing the solid reactants (carboxylic acid, acyl chloride, and ZnO catalyst) and stirring at room temperature, the reaction proceeds efficiently without any solvent medium. shirazu.ac.ir This approach offers numerous advantages, including a simple reaction setup, mild conditions, high yields, short reaction times, and the elimination of solvent waste. shirazu.ac.ir

Other advanced methods also employ solvent-free conditions. For instance, a palladium-catalyzed process for the decarbonylative dehydration of fatty acids is conducted using neat (without solvent) acetic anhydride as the dehydrating agent. caltech.edu Such methodologies align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous substances, paving the way for more sustainable chemical manufacturing. royalsocietypublishing.orgresearchgate.net

Derivatization and Functionalization of this compound

This compound, the symmetrical anhydride of stearic acid, serves as a pivotal reagent in organic synthesis for the introduction of the stearoyl group, a long C18 saturated acyl chain. nordmann.globalwasteless.bio Its derivatization and functionalization reactions are primarily centered around nucleophilic acyl substitution at its carbonyl carbons. These reactions allow for the synthesis of a variety of long-chain fatty acid derivatives, including esters, amides, and specialized polymers, which are valued for their hydrophobic and biocompatible properties. wasteless.biobiosynth.comcymitquimica.com

The reactivity of this compound is greater than that of esters but less than that of acyl chlorides, making it a suitable acylating agent under specific conditions. reactory.app Its reactions typically proceed by nucleophilic attack on one of the carbonyl groups, leading to the cleavage of the anhydride bond and the formation of the desired acylated product alongside a molecule of stearic acid as a byproduct. chemguide.co.uk

Esterification Reactions

This compound readily reacts with alcohols and phenols in a process known as acylation to form stearate esters. wasteless.bioopenstax.org This reaction, a form of nucleophilic acyl substitution, involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on one of the electrophilic carbonyl carbons of the anhydride. chemguide.co.uknumberanalytics.com The process results in the formation of a stearate ester and a molecule of stearic acid. chemguide.co.uk

The reaction is a well-established method for determining the quantity of hydroxyl groups in various compounds. psu.edu For instance, primary alcohols, secondary alcohols, and phenols can be esterified with a known amount of this compound, often in a solvent like boiling xylene. psu.edu The unreacted this compound is then decomposed, and the resulting stearic acid is titrated to calculate the amount of hydroxyl groups that reacted. psu.edu While the reaction with simple alcohols may require gentle heating to proceed at a practical rate, sterically hindered phenols may necessitate longer reaction times. chemguide.co.ukpsu.edu

| Reactant | Reagent | Product(s) | General Conditions |

| Alcohol (R-OH) | This compound | Stearate Ester, Stearic Acid | Gentle heating, often in a non-protic solvent like xylene. Catalysts are generally not required but can be used. chemguide.co.ukpsu.edu |

| Phenol (Ar-OH) | This compound | Phenyl Stearate, Stearic Acid | Boiling in a solvent like xylene; may require longer reaction times for hindered phenols. psu.edu |

Table 1: General Overview of Esterification Reactions with this compound.

Amidation Reactions

Similar to its reactions with alcohols, this compound reacts with ammonia (B1221849), primary amines, and secondary amines to yield N-substituted stearamides. reactory.appopenstax.orgchemguide.co.uk The reaction mechanism is analogous to esterification, involving the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of the anhydride. chemguide.co.uk

| Reactant | Reagent | Product(s) | General Conditions |

| Ammonia (NH₃) | This compound | Stearamide, Ammonium Stearate | Typically requires excess ammonia. chemguide.co.uk |

| Primary Amine (R-NH₂) | This compound | N-Alkylstearamide, Alkylammonium Stearate | Requires at least two equivalents of the amine. reactory.appchemguide.co.uk |

| Secondary Amine (R₂NH) | This compound | N,N-Dialkylstearamide, Dialkylammonium Stearate | Requires at least two equivalents of the amine. reactory.app |

Table 2: General Overview of Amidation Reactions with this compound.

Polymer Synthesis and Functionalization

This compound is a valuable monomer and functionalizing agent in polymer chemistry. It can be incorporated into polymer backbones or used to modify existing polymers to impart hydrophobicity and other desired properties.

Polyanhydrides: this compound can be used in the synthesis of aliphatic polyanhydrides through melt condensation with other diacid anhydrides, such as sebacic anhydride oligomers. acs.org The incorporation of stearic acid units results in fatty-acid terminated polyanhydrides that exhibit slower hydrolytic degradation rates due to the increased hydrophobic character. acs.org

Polymer Modification: this compound is used to functionalize polysaccharides like starch and dextran (B179266). It reacts with the hydroxyl groups on these polymers to form ester linkages. biosynth.comresearchgate.net For example, this compound reacts with dextran sulfate (B86663) to create a biocompatible polymer. biosynth.com It has also been shown to effectively acylate tosyl starch, with research indicating that up to 94% of the remaining hydroxyl groups can be functionalized. researchgate.net These modifications render the polymers soluble in common organic solvents and suitable for creating films and membranes. researchgate.net

Role in Catalytic Processes

This compound also plays a crucial role as an intermediate or reagent in transition-metal-catalyzed reactions.

Palladium-Catalyzed Decarbonylation: In the palladium-catalyzed decarbonylation of stearic acid to produce 1-heptadecene, acetic anhydride is often used as a reagent to activate the stearic acid by converting it in situ to this compound. rsc.orgcaltech.edu The this compound then undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. rsc.orgcaltech.edu

Palladium-Catalyzed Difunctionalization: In more complex syntheses, this compound has been employed in palladium-catalyzed reactions for the difunctionalization of glycals, where it participates in the formation of C-glycosides, demonstrating its utility in creating stereodefined complex molecules. chinesechemsoc.org

Fundamental Reactivity and Mechanistic Investigations of Stearic Anhydride

Esterification Reactions Driven by Stearic Anhydride (B1165640)

Stearic anhydride is an effective acylating agent used to introduce long, hydrophobic stearoyl chains onto the backbones of hydrophilic polymers. This modification is particularly relevant for polysaccharides, altering their physical and chemical properties for new applications.

The esterification of natural polysaccharides like pectin (B1162225) and starch with this compound is a key strategy for imparting hydrophobicity. This chemical modification enhances properties such as emulsifying activity and improves the performance of biopolymer-based films.

Research has demonstrated the successful grafting of stearic acid onto low-methoxy pectin using this compound. kp.dknih.gov In one study, this modification was achieved through a microwave-assisted reaction catalyzed by 4-dimethylaminopyridine (B28879). nih.govresearchgate.net Spectroscopic analysis confirmed that the stearic acid was bonded to the pectin via an ester linkage. kp.dknih.gov The introduction of these long aliphatic chains significantly increased the hydrophobicity of the resulting material. For instance, composite films made from native pectin and chitosan (B1678972) exhibited a water contact angle of 65.3°, whereas films made with stearic acid-modified pectin showed a contact angle as high as 101.9°, indicating a shift to a hydrophobic surface. kp.dknih.govresearchgate.net Beyond hydrophobicity, the introduction of stearic acid was found to improve the emulsifying activity and stability of pectin. researchgate.net Furthermore, the aliphatic chains can act as an "anchoring effect" in composite films, enhancing their tensile strength and elongation at break. kp.dknih.govresearchgate.net

Similarly, starch has been esterified with fatty acid anhydrides, including this compound, to produce hydrophobic materials. researchgate.netpsu.edu These reactions are often conducted via reactive extrusion or in specialized solvent systems. researchgate.netgoogle.com The resulting starch esters, with their long-chain fatty acid groups, exhibit reduced hydrophilicity, which is desirable for applications in biodegradable plastics and other materials where moisture resistance is crucial. psu.edu

Table 1: Effects of Polysaccharide Esterification with this compound

| Polysaccharide | Reaction System | Key Finding | Resulting Property | Citation |

|---|---|---|---|---|

| Low-methoxy Pectin | This compound, microwave, 4-dimethylaminopyridine catalyst | Stearic acid grafted onto pectin backbone via esterification. | Increased hydrophobicity (contact angle from 65.3° to 101.9°), improved emulsifying activity and stability, enhanced mechanical properties of films. | kp.dknih.govresearchgate.netresearchgate.net |

| Starch | Stearic acid compounds, reactive extrusion, acid catalyst | Homogeneous dry process for producing starch stearate (B1226849). | Degree of substitution up to 0.40, improved thermal stability, and product quality. | google.com |

| Starch | Fatty acid anhydrides, reactive extrusion, NaOH catalyst | Degree of substitution increases with anhydride level. | Decreased hydrophilic character, altered extrudate density and mechanical energy. | researchgate.netpsu.edu |

The efficiency of polysaccharide esterification is highly dependent on the catalytic system and reaction conditions. For the esterification of pectin with this compound, 4-dimethylaminopyridine (DMAP) has been identified as an effective catalyst, particularly when coupled with microwave irradiation to accelerate the reaction. kp.dknih.govresearchgate.netacs.org In other systems, such as the esterification of starch, bases like sodium hydroxide (B78521) or pyridine (B92270) are used as catalysts. researchgate.netnih.gov These catalysts facilitate the reaction between the hydroxyl groups of the polysaccharide and the anhydride. rsc.org

Process optimization often involves moving beyond traditional batch methods. Reactive extrusion, for example, has been employed to synthesize starch-fatty acid esters. researchgate.netpsu.edu This technique combines mixing, heating, and reacting in a single, continuous process, offering a more efficient production method. psu.edu The choice of solvent or medium is also critical; systems utilizing ionic liquids or specialized solutions like DMA/LiCl have been explored to achieve homogeneous reaction conditions, leading to higher and more uniform degrees of substitution. nih.gov

Decarbonylation and Ketonization Pathways Involving this compound

This compound is not just a reagent for synthesis but also a crucial, short-lived intermediate in the catalytic deoxygenation of stearic acid. This process is vital for converting biomass-derived fatty acids into hydrocarbons suitable for biofuels. The deoxygenation can proceed through two primary, competing pathways: decarbonylation (loss of CO) and ketonization (formation of a ketone).

Multiple studies have provided strong evidence that this compound acts as a key reactive intermediate in both the decarbonylation and ketonization of stearic acid, particularly under hydrogen-free conditions. rsc.orgrsc.orgresearchgate.netuu.nl The proposed mechanism involves the initial condensation of two stearic acid molecules on a catalyst surface to form one molecule of this compound and one molecule of water. uu.nl This anhydride intermediate is more reactive than the parent carboxylic acid, facilitating the subsequent catalytic steps. rsc.orguu.nl

Once formed, the this compound intermediate can undergo catalytic conversion to produce a range of hydrocarbons. The primary pathway is decarbonylation, which involves the removal of a carbonyl group (CO) to yield C17 hydrocarbons. rsc.orgwur.nl These products are predominantly unsaturated olefins, specifically heptadecenes. rsc.orgresearchgate.net Saturated alkanes, such as heptadecane (B57597), are also formed, often as secondary products resulting from the transfer hydrogenation of the initially formed heptadecenes or through a separate decarboxylation (loss of CO2) pathway of stearic acid. rsc.orguu.nl

Another significant reaction pathway is ketonization, where the anhydride undergoes decarboxylation to form stearone (diheptadecyl ketone), a C35 ketone. rsc.orguu.nlua.edu The selectivity between decarbonylation (forming C17 hydrocarbons) and ketonization (forming C35 ketone) is influenced by the catalyst and reaction conditions. rsc.orguu.nl For example, with a Pd/γ-Al2O3 catalyst, increasing the initial concentration of stearic acid favors the anhydride-mediated pathways, leading to a higher selectivity towards decarbonylation and ketonization products over direct decarboxylation. rsc.orguu.nl

The transformation of this compound is profoundly influenced by the type of catalyst employed. Both heterogeneous and homogeneous systems have been extensively investigated.

Heterogeneous Catalysis:

Palladium on Alumina (B75360) (Pd/Al2O3): This is a widely studied catalyst for the deoxygenation of stearic acid. rsc.orgrsc.org It has been shown to fully convert this compound into a mixture of products including stearic acid (from hydrolysis), heptadecene, heptadecane, and stearone. rsc.orguu.nlwur.nl The palladium metal is primarily responsible for the decarbonylation activity, while the acidic γ-Al2O3 support can independently catalyze the formation of stearone from the anhydride. uu.nl

Nickel-based Catalysts: Various nickel catalysts are effective for deoxygenation, proceeding mainly via decarbonylation. nih.govresearchgate.netrsc.org Nickel supported on activated carbon (Ni/AC) shows good activity in producing a mix of heptadecane and heptadecenes. researchgate.netrsc.org A system using nickel(II) acetate, Ni(OAc)2, which forms catalytically active nickel nanoparticles in situ, is also proposed to operate through an anhydride intermediate decarbonylation pathway. researchgate.netrsc.org Bimetallic NiMo/Alumina catalysts have also been studied, where Ni sites favor the decarbonylation route to produce C17 alkanes. nih.govacs.org

Cobalt-based Catalysts: Catalysts derived from metal-organic frameworks (MOFs), such as cobalt supported on biochar, have proven effective for deoxygenating stearic acid. figshare.comacs.org These systems operate through decarbonylation/decarboxylation processes, and experiments confirm this compound as a key reaction intermediate. figshare.comacs.org

Homogeneous Catalysis:

Palladium Complexes: Homogeneous palladium catalysts, often used with phosphine (B1218219) ligands like DPEPhos, are highly effective for the selective decarbonylation of fatty acids to linear alpha-olefins. nih.govcaltech.edu These reactions frequently use an activating agent, such as acetic anhydride, to convert the fatty acid into a more reactive mixed anhydride in situ. caltech.edursc.org However, studies using pre-formed this compound have also been conducted, confirming its role in the catalytic cycle. nih.govrsc.org

Rhodium Complexes: Homogeneous catalysts based on rhodium, such as rhodium(III) chloride with triphenylphosphine, can efficiently catalyze the decarbonylation of this compound to produce various isomers of heptadecene. researchgate.net

Table 2: Catalytic Systems for the Conversion of this compound

| Catalyst System | Type | Key Products | Mechanistic Insight | Citation |

|---|---|---|---|---|

| Pd/γ-Al2O3 | Heterogeneous | Heptadecene, Heptadecane, Stearone | Pd catalyzes decarbonylation; Al2O3 support promotes ketonization. Anhydride formation is rate-limiting. | rsc.orgrsc.orguu.nlwur.nl |

| Ni/AC | Heterogeneous | Heptadecane, Heptadecene | Deoxygenation proceeds mainly via decarbonylation. | researchgate.netrsc.org |

| Ni(OAc)2 | Heterogeneous (in situ) | C17 Hydrocarbons | Forms Ni nanoparticles in situ; reaction proceeds via anhydride intermediate decarbonylation. | researchgate.netrsc.org |

| Co/C@TSC (from MOF) | Heterogeneous | Heptadecane, Heptadecene | Deoxygenation via DCOx processes; this compound is a key intermediate. | figshare.comacs.org |

| Pd complexes (e.g., with DPEPhos) | Homogeneous | 1-Heptadecene (alpha-olefin) | Often uses acetic anhydride to form a reactive mixed anhydride intermediate for decarbonylation. | nih.govcaltech.edursc.org |

| Rh complexes (e.g., RhCl3) | Homogeneous | Heptadecenes | Catalyzes the decarbonylation of the anhydride. | researchgate.net |

Other Significant Chemical Transformations and Acylation Processes

This compound serves as a potent acylating agent, facilitating the introduction of the stearoyl group into a variety of substrates. Its reactivity is comparable to that of acid chlorides, though it is generally considered less aggressive, which can be advantageous for selectivity. openstax.orgreactory.app The primary transformations involving this compound are nucleophilic acyl substitution reactions with alcohols and amines to yield esters and amides, respectively. openstax.orgreactory.appwasteless.bio These reactions are fundamental in various industrial and research applications, from the synthesis of surfactants and lubricants to the hydrophobic modification of biopolymers. wasteless.bio

The acylation mechanism involves the attack of a nucleophile (such as an alcohol or amine) on one of the carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a stearate anion as the leaving group. This process yields the acylated product and one equivalent of stearic acid. wikipedia.org The efficiency of these reactions can often be improved with the use of catalysts, such as 4-dimethylaminopyridine (DMAP) or pyridine, which act as acyl transfer agents. wikipedia.orgnih.gov

Esterification Reactions

This compound readily reacts with primary, secondary, and tertiary alcohols to form the corresponding stearate esters. reb.rw This process, a form of acylation, is a common method for synthesizing fatty acid esters. openstax.orgreactory.app The reaction produces the desired ester and stearic acid as a byproduct. wikipedia.org

A notable application of this reactivity is the chemical modification of polysaccharides to enhance their hydrophobic properties. For instance, low-methoxy pectin has been successfully modified using this compound, with microwave assistance and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov This esterification process grafts stearic acid onto the pectin backbone, significantly improving the emulsifying activity and stability of the resulting biopolymer. nih.gov Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses confirmed that the stearoyl group was attached to the pectin via an ester linkage. nih.gov

Table 1: Research Findings on the Esterification of Pectin with this compound nih.gov

| Parameter | Details |

|---|---|

| Substrate | Low-methoxy pectin |

| Acylating Agent | This compound |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Reaction Method | Microwave-assisted synthesis |

| Key Finding | Successful grafting of stearic acid onto the pectin backbone through esterification. |

| Resulting Property | Significantly improved emulsifying activity and stability of the pectin. |

| Maximum Grafting Ratio | 10.7% |

Amidation Reactions

Similar to its reactions with alcohols, this compound reacts with ammonia (B1221849) and primary or secondary amines to form N-substituted stearamides. openstax.orgreactory.app This reaction is a cornerstone for producing a wide range of fatty amides, which have applications as lubricants, slip agents, and surfactants. nanotrun.com The reaction with a primary amine requires two equivalents of the amine for the reaction to proceed to completion, as the stearic acid byproduct reacts with a second molecule of the amine in an acid-base reaction. reactory.app

An example of the industrial application of this type of reaction is the synthesis of ethylene (B1197577) bis-stearamide, a widely used processing aid in the plastics industry. While often produced directly from stearic acid, the process can involve the use of acetic anhydride as a co-reagent or catalyst, which may proceed through a mixed anhydride intermediate. patsnap.comgoogle.com A patented process describes the reaction of stearic acid with ethylenediamine (B42938) in the presence of acetic anhydride and phosphoric acid as catalysts to produce ethylene bis-stearamide in high yield. patsnap.comgoogle.com

Table 2: Synthesis of Ethylene Bis-stearamide patsnap.comgoogle.com

| Reactants & Catalysts | Reaction Conditions | Product |

|---|---|---|

| Stearic acid, Ethylenediamine | Temperature raised to 170-220°C for 2-3 hours. | Ethylene bis-stearamide |

| Catalysts: Phosphoric acid, Acetic anhydride | Stirring reaction, slow dropwise addition of ethylenediamine at 100°C before raising the temperature. |

| Antioxidant: Sulfite (e.g., sodium sulfite) | The process is described as simple, with mild conditions and high yield. | |

Role as a Reactive Intermediate

Beyond its direct use as an acylating agent, this compound has been identified as a key reactive intermediate in other chemical transformations. In studies on the deoxygenation of fatty acids, this compound is proposed to be an intermediate in the hydrogen-free decarbonylation and ketonization of stearic acid over a Palladium/Alumina (Pd/Al2O3) catalyst at elevated temperatures (523 K). rsc.org This pathway is significant for developing processes to convert fatty acids into valuable olefins. rsc.org

Applications and Functional Materials Development Utilizing Stearic Anhydride

Polymer and Composite Material Modification

Stearic anhydride (B1165640) plays a crucial role in improving the performance of polymer composites and blends by acting as a compatibilizer and enhancing interfacial properties.

Stearic anhydride has been investigated as a compatibilizer to improve the interfacial adhesion between hydrophilic lignocellulosic fibers and hydrophobic polymer matrices. In wood-polyethylene (PE) composites, the combination of this compound with other agents like poly(diphenylmethane diisocyanate) (PMDI) has shown to be an effective compatibilizer system. oregonstate.eduresearchgate.netusda.govresearchgate.nettandfonline.com This system significantly improves the modulus of rupture (MOR) and modulus of elasticity (MOE) of the resulting composites, in some cases outperforming commercially used compatibilizers like maleic-anhydride-grafted polyethylene (B3416737) (MAPE). researchgate.nettandfonline.comtandfonline.com For instance, the addition of this compound at certain dosages can further increase the MOR of wood-PE composites treated with PMDI. tandfonline.com Research has shown that increasing the this compound dosage from 0.5 wt% to 2.0 wt% can lead to a higher MOR in wood-PE composites. researchgate.net Another study demonstrated that a combination of a polyaminoamide-epichlorohydrin (PAE) resin and this compound can increase the MOR by 33% and MOE by 40% compared to pure wood/PE composites. researchgate.netresearcher.life

In flax-polypropylene (PP) composites, stearic acid, a related compound, has been used to enhance the interfacial interactions. mdpi.combrunel.ac.uk The treatment reduces the polarity of flax fibers, leading to better compatibility with the nonpolar PP matrix and resulting in improved mechanical properties. mdpi.com While direct studies on this compound in flax-PP composites are less common, the principles of improving interfacial adhesion through the use of fatty acid derivatives are well-established. mdpi.comresearchgate.net

Table 1: Effect of this compound-Based Compatibilizers on Mechanical Properties of Wood-Polyethylene Composites

| Compatibilizer System | Base Polymer | Reinforcement | Property Enhancement | Reference |

|---|---|---|---|---|

| This compound + PMDI | Polyethylene | Wood Flour | Increased MOR and MOE, superior to MAPE | researchgate.nettandfonline.comtandfonline.com |

| This compound + PAE | Polyethylene | Wood Flour | 33% increase in MOR, 40% increase in MOE | researchgate.netresearcher.life |

This compound is utilized in the development of thermoplastic starch (TPS) materials to improve their properties. The natural brittleness and lack of long-term durability of starch-based materials can be addressed by incorporating this compound, often in combination with other modifiers like maleic anhydride. nih.govresearchgate.net This combination can enhance the mobility of starch chains, inhibit retrogradation (the process of starch molecules re-associating and causing brittleness), and improve ductility. nih.gov Research has shown that the synergistic effects of stearic acid and maleic anhydride can lead to starch-based materials with exceptionally high elongation at break, reaching over 2000%. nih.gov These modified starch materials also maintain considerable ductility and a well-complexed structure even after several months. nih.gov While some studies focus on stearic acid, the principles of using fatty acid derivatives to plasticize and compatibilize starch blends are similar for this compound. frontiersin.orgfrontiersin.org

Surface Engineering and Interface Phenomena

This compound is also employed in the surface modification of inorganic materials to alter their surface properties and improve their compatibility with other substances, particularly in composites and biomedical applications.

The surface of inorganic fillers like bentonite, silica (B1680970), and calcium carbonate can be modified with this compound or stearic acid to make them more hydrophobic. scielo.brresearchgate.nettandfonline.comgoogle.comdntb.gov.ua This surface treatment is crucial for improving the dispersion of these fillers in nonpolar polymer matrices like polyethylene and polypropylene (B1209903). mdpi.comscielo.br The modification reduces the surface energy of the filler particles, preventing their agglomeration and leading to a more homogeneous composite material. mdpi.com For instance, treating calcium carbonate with stearic acid has been shown to improve its dispersion in high-density polyethylene (HDPE), although the effect on mechanical properties can vary depending on the treatment method. scielo.br In the case of bentonite, stearic acid can act as an interface modifier, leading to better dispersion and improved mechanical properties such as elongation at break in polypropylene composites. etasr.cometasr.comresearchgate.net Similarly, surface modification of silica with stearic acid enhances its dispersion in polyethylene, resulting in improved mechanical properties of the final film. mdpi.com

Table 2: Applications of this compound in Surface Modification of Inorganic Fillers

| Inorganic Filler | Polymer Matrix | Purpose of Modification | Outcome | Reference |

|---|---|---|---|---|

| Bentonite | Polypropylene | Improve dispersion, enhance mechanical properties | Better filler dispersion, increased elongation at break | etasr.cometasr.comresearchgate.net |

| Silica | Polyethylene | Enhance dispersion, improve mechanical properties | Uniform dispersion, higher mechanical strength | mdpi.com |

| Calcium Carbonate | Polyethylene | Improve hydrophobicity and dispersion | Enhanced dispersion in the polymer matrix | scielo.brtandfonline.com |

In the biomedical field, this compound and stearic acid are used to functionalize the surface of hydroxyapatite (B223615) (HAp), a key component of bone. iaea.orgmdpi.com This modification aims to improve the compatibility of HAp with polymers used in bone tissue engineering and to control the degradation behavior of biomaterials. mdpi.comnih.govnih.gov The surface functionalization of HAp nanoparticles with stearic acid can be achieved through reactions between the carboxyl groups of the acid and the calcium ions on the HAp surface, forming ionic bonds. researchgate.net This modification can influence the material's interaction with cells and tissues. For example, modifying a polyanhydride network surface with stearic acid-based polymer grafts can control the degradation front and modulate cellular responses, which is beneficial for tissue engineering applications. nih.govcore.ac.uk

Formation of Hydrophobic Surfaces and Films via this compound Modification

The chemical modification of surfaces with this compound is a significant strategy for imparting hydrophobicity to various materials. This process typically involves an esterification reaction where the hydroxyl groups present on a substrate react with this compound. The result is the covalent grafting of long, saturated C18 alkyl chains (stearoyl groups) onto the surface. These nonpolar aliphatic chains decrease the surface energy, leading to a significant increase in water repellency.

Research has demonstrated the successful application of this method across a range of substrates. In one study, low-methoxy pectin (B1162225) was modified with this compound using microwave assistance and 4-dimethylaminopyridine (B28879) as a catalyst. This reaction led to the grafting of stearic acid onto the pectin backbone. nih.gov Composite films made from this modified pectin and chitosan (B1678972) exhibited a substantial increase in hydrophobicity, with the water contact angle increasing from 65.3° for the unmodified film to as high as 101.9°. nih.govresearchgate.net This indicates a transition from a hydrophilic to a hydrophobic surface, attributed to the presence of the stearoyl groups. nih.gov

Similar success has been achieved with cellulosic materials. Bagasse paper sheets coated with chitosan were subsequently treated with this compound via microwave heating. cellulosechemtechnol.ro This surface modification significantly reduced the water affinity of the paper. While the untreated paper was completely hydrophilic and absorbed water droplets instantly, the modified surfaces showed contact angles reaching up to 129°. cellulosechemtechnol.ro In another approach, highly hydrophobic cellulose (B213188) composite films were created through the controllable crystallization of stearic acid within the porous structure of cellulose films, achieving a water contact angle of 145°. researchgate.netscience.gov The mechanism involves the anchoring of stearic acid's nonpolar methyl groups to the polar hydroxyl groups of the cellulose substrate. researchgate.net The creation of a micro-nano binary structure with entrapped air further enhances this hydrophobicity. science.gov

The application of this compound and its derivatives extends to other materials as well. For instance, cotton fabrics treated with a mixture containing stearic acid and acetic anhydride under microwave irradiation developed a hydrophobic character, with water contact angles exceeding 137°. google.com Furthermore, superhydrophobic alumina (B75360) surfaces have been fabricated by grafting a stearic acid layer onto a porous aluminum film, resulting in a remarkable water contact angle of 154.2°. researchgate.net

Table 1: Research Findings on Hydrophobic Surface Modification

| Substrate | Modification Agent(s) | Key Findings | Resulting Water Contact Angle | Citations |

| Low-Methoxy Pectin / Chitosan | This compound, 4-dimethylaminopyridine | Grafting of stearic acid via esterification created a hydrophobic surface. | Up to 101.9° | nih.govresearchgate.net |

| Bagasse Paper / Chitosan | This compound | Esterification of the surface led to a significant increase in water repellency. | 120° - 129° | cellulosechemtechnol.ro |

| Cellulose Film | Stearic acid | Controllable crystallization of stearic acid induced high hydrophobicity. | 145° | researchgate.netscience.gov |

| Cotton Fabric | Stearic acid, Acetic anhydride | Microwave-assisted treatment grafted fatty acid chains onto the fabric. | > 137° | google.com |

| Porous Aluminum Film | Stearic acid | Grafting a stearic acid layer onto the roughened surface created superhydrophobicity. | 154.2° | researchgate.net |

Rheological Modification of Polymeric and Emulsion Systems

This compound and its derivatives can influence the rheological properties of polymeric and emulsion systems, although the mechanisms are often indirect. In polymer composites, these modifications are typically achieved by altering the interfacial properties between the polymer matrix and inorganic fillers.

In the context of polymer composites, stearic acid is frequently used to pretreat fillers like barium sulfate (B86663) (BaSO₄) before their incorporation into a polymer matrix such as polypropylene (PP). researchgate.net This surface treatment with a non-reactive agent like stearic acid aims to reduce the interaction between filler particles. researchgate.net By coating the hydrophilic filler surface, the stearoyl groups reduce particle-particle friction and improve the dispersion of the filler within the nonpolar polymer matrix. This modification leads to a decrease in the melt viscosity of the composite compared to composites with untreated fillers. researchgate.net For instance, in PP-BaSO₄ composites, the surface treatment of the filler resulted in a lower shear viscosity across a range of shear rates. researchgate.net This lubricating effect at the interface facilitates easier processing and flow of the highly filled polymer system.

Conversely, when reactive coupling agents are used, which enhance the interfacial interaction between the matrix and filler, an increase in melt viscosity is typically observed. researchgate.net The choice of surface modifier is therefore critical in tailoring the rheological behavior of the final composite material. Studies on polypropylene composites with calcium carbonate have also utilized stearic acid as a surface modifier to improve the dispersion of the filler, which in turn affects the rheological properties. vot.pl

In emulsion systems, the role of stearic acid and its derivatives in rheology is linked to their function as emulsifiers or thickeners. Fatty acid soaps, including stearates, are important emulsifiers for oil-in-water (O/W) emulsions. google.com The viscosity of such emulsions is dependent on the concentration of the fatty acid and the emulsifier. google.comuad.ac.id For example, in cosmetic lotions, increasing the concentration of stearic acid, which reacts with a base like triethanolamine (B1662121) to form the emulsifier in-situ, results in increased lotion viscosity. researchgate.net The solidification of the oil phase in an O/W emulsion with stearic acid can also be used to improve physical stability, with the rheological properties being dependent on the extent of oleogelation. researchgate.net While these findings point to the influence of stearic acid on emulsion viscosity, detailed research focusing specifically on this compound as a primary rheological modifier in emulsions is limited. Other anhydrides, such as octenyl succinic anhydride, have been more extensively studied for modifying polysaccharides like starch to create effective emulsifiers and thickeners that significantly increase emulsion viscosity. mdpi.com

Table 2: Research Findings on Rheological Modification of Polymeric Systems

| Polymer System | Modifier(s) | Filler | Key Findings on Rheology | Citations |

| Polypropylene (PP) | Stearic acid | Barium Sulfate (BaSO₄) | Pretreatment of filler with stearic acid reduced particle-particle interaction, leading to a decrease in the composite's melt viscosity. | researchgate.net |

| Polypropylene (PP) | Stearic acid | Calcium Carbonate (CaCO₃) | Surface modification of the filler influences the processing and rheological characteristics of the composite melt. | vot.pl |

| Highly Filled Polymers (e.g., PIM feedstocks) | Stearic acid (as part of binder system) | Metal Powder (Inconel 718) | Stearic acid is a component of the binder system, which collectively determines the rheological properties (e.g., shear rate sensitivity, activation energy for flow) of the feedstock. | aip.org |

Analytical and Characterization Methodologies in Stearic Anhydride Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is fundamental to identifying stearic anhydride (B1165640) and confirming its presence and chemical state in various applications, such as when it is grafted onto other materials.

FTIR spectroscopy is a primary tool for identifying the functional groups within stearic anhydride and confirming its successful reaction in modification processes, such as the esterification of polysaccharides or other polymers. nih.gov The analysis of FTIR spectra allows for the verification of chemical changes by observing the appearance or disappearance of specific absorption bands.

Key absorption bands for this compound and related structures include:

C-H Stretching: Strong absorption bands are typically observed in the region of 2915-2842 cm⁻¹. These peaks are characteristic of the long alkyl chains (CH₂) and terminal methyl groups (CH₃) in the stearate (B1226849) backbone. cellulosechemtechnol.roekb.eg The increased sharpness and intensity of these bands can indicate the successful incorporation of the stearic moiety onto a substrate. cellulosechemtechnol.ro

C=O Stretching: The carbonyl (C=O) groups of the anhydride are of particular interest. In studies involving the modification of materials like paper or alginate with this compound, a distinct carbonyl absorption band appears around 1739-1747 cm⁻¹. ekb.egaensiweb.com This peak confirms the presence of the ester linkage formed during the reaction. Some research distinguishes between different carbonyl environments, such as a fatty acid ester C=O at 1694 cm⁻¹ and a methyl ester C=O at 1747 cm⁻¹. ekb.egekb.eg

Anhydride-Specific Bands: A method for the quantitative analysis of mixtures containing this compound identified a characteristic absorbance peak at 1030 cm⁻¹ for the anhydride itself. optica.org

The table below summarizes key FTIR absorption bands used in the characterization of this compound and its derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

| C-H Stretch (Alkyl) | 2915-2842 | Asymmetric and symmetric stretching of C-H bonds in methylene (B1212753) and methyl groups. | cellulosechemtechnol.ro, ekb.eg |

| C=O Stretch (Ester) | 1739-1747 | Carbonyl stretching vibration, confirming esterification. | aensiweb.com, ekb.eg |

| Anhydride Band | 1030 | Characteristic absorbance for this compound. | optica.org |

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It is particularly valuable for confirming the successful surface modification of substrates with this compound. aensiweb.comsci-hub.st

When a material like cellulose (B213188) is treated with this compound, XPS analysis can confirm the grafting of the hydrophobic stearic chains. nih.govaensiweb.com

Elemental Composition: The full XPS spectra of a substrate before treatment typically show signals for carbon (at a binding energy of ~284 eV) and oxygen (~532 eV). After modification with this compound, the relative intensity of the carbon signal increases. aensiweb.com

Chemical State Analysis: High-resolution scans of the C 1s peak can be deconvoluted to quantify different types of carbon atoms. For this compound-modified surfaces, a significant increase in the component corresponding to aliphatic C-C/C-H bonds is observed. For example, in one study, the intensity of this aliphatic carbon peak (C1) increased from 30.2% to 38.2% after treatment, as expected from the long aliphatic chains of the stearic moiety. aensiweb.com

The data below illustrates a typical change in surface elemental composition after modification with this compound, as determined by XPS.

| Sample | C1 Peak Intensity (%) (Aliphatic Carbon) | O Peak Intensity (%) | Source(s) |

| Untreated Substrate | 30.2 | N/A | aensiweb.com |

| This compound Treated | 38.2 | N/A | aensiweb.com |

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic techniques are essential for separating components in a mixture, while mass spectrometry provides structural and molecular weight information. The combination of these methods is powerful for purity assessment and the analysis of reaction products.

LC-ESI-MS is a highly sensitive technique used for the analysis of non-volatile compounds. It allows for the separation of components by liquid chromatography followed by ionization and mass analysis. This method can be used to confirm the molecular weight of molecules that have been conjugated with stearic acid, the hydrolysis product of this compound. dergipark.org.tr For instance, the molecular weight of a peptide-stearic acid conjugate was successfully confirmed using LC-ESI-MS operating in positive ion mode. dergipark.org.tr The technique is also broadly applied for the profiling of free fatty acids in biological samples, which is relevant as stearic acid is a common analyte. shimadzu.com It enables highly sensitive quantitative analysis, often without the need for chemical derivatization that is typically required for GC analysis. shimadzu.com

Gas chromatography is a standard method for determining the purity of volatile and semi-volatile compounds. For commercial this compound, GC is the cited method for assaying its purity, with typical specifications being ≥97.0%. sigmaaldrich.comsigmaaldrich.com When analyzing reaction products, such as in the decarbonylation of stearic acid, GC is used to quantify the components of the resulting liquid product. rsc.org However, due to the low volatility and polar nature of long-chain fatty acids, a derivatization step is often necessary. For example, stearic acid can be reacted with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) stearate, a less polar and more volatile compound that is more easily eluted through the GC column. rsc.org

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, including its melting behavior and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point. The melting point for this compound is reported to be in the range of 70-72°C. biosynth.comvwr.com In studies of materials modified with this compound, such as alginate stearate, DSC can show the appearance of new thermal transitions or shifts in existing ones. For example, a composite made with alginate and this compound displayed a melting peak (Tp) at 36.11°C. ekb.eg

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. Studies on materials treated with stearic acid or its derivatives, like cellulose tri-stearate, show that the modification can enhance thermal stability. mdpi.comwaikato.ac.nz For example, cellulose tri-stearate was found to be more thermally stable than the original microcrystalline cellulose, with the temperature of maximum degradation rate increasing from 344.6°C for the raw material to 371°C for the stearate ester. mdpi.com TGA also reveals that the decomposition temperature can be dependent on the heating rate, with higher heating rates shifting the decomposition to higher temperatures. mdpi.com

The following table presents key thermal properties of this compound and related materials.

| Material | Technique | Measured Property | Value | Source(s) |

| This compound | N/A | Melting Point | 70-72 °C | biosynth.com, vwr.com |

| Cellulose tri-stearate | TGA | Temp. of Max. Degradation (Tp) | 371 °C | mdpi.com |

| Microcrystalline Cellulose | TGA | Temp. of Max. Degradation (Tp) | 344.6 °C | mdpi.com |

| Alginate Stearate | DSC | Melting Peak (Tp) | 36.11 °C | ekb.eg |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of materials by measuring mass change as a function of temperature. In the context of this compound and its related compounds, TGA provides critical insights into their thermal degradation profiles.

For instance, studies on cellulose tri-stearate (CTs), synthesized using stearic acid and trifluoroacetic anhydride, have utilized TGA to evaluate its thermal properties. The results indicate that the thermal stability of CTs is greater than that of the original microcrystalline cellulose (MCC). mdpi.com The initial decomposition temperature for CTs was observed at 320°C, a notable increase from MCC's 296°C. mdpi.com Furthermore, the temperature at which the maximum degradation rate occurs was 371°C for CTs, compared to 344.6°C for MCC. mdpi.com TGA is also employed to assess the thermal stability of composites, such as those made from shrimp shells and polylactic acid, where surface treatments may involve stearic acid. researchgate.net This analysis helps to determine the appropriate processing temperatures to avoid degradation. researchgate.net

The thermal behavior of stearic acid itself shows that it is thermally stable up to an onset temperature of 269°C. researchgate.net TGA is a versatile tool for studying a variety of chemical and physical phenomena, including thermal decomposition, dehydration, and oxidation. alfa-chemistry.com

Table 1: TGA Decomposition Temperatures for this compound-Related Materials

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Degradation (°C) |

|---|---|---|

| Cellulose Tri-stearate (CTs) | 320 | 371 |

| Microcrystalline Cellulose (MCC) | 296 | 344.6 |

| Stearic Acid | 269 | - |

Differential Scanning Calorimetry (DSC) for Phase Behavior and Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This method is extensively used to study the phase transitions, such as melting and crystallization, of this compound and its derivatives.

In studies of stearic acid, DSC curves reveal endothermic peaks corresponding to its melting point. For example, a mixture of the drug acyclovir (B1169) and stearic acid showed a characteristic endothermic peak for stearic acid at 59.07°C. iaea.org The melting point of pure stearic acid is documented to be around 69.4°C. wikipedia.org When stearic acid is incorporated into composites, such as with expanded graphite (B72142) (EG) for phase change materials, DSC is used to determine the phase transition temperatures and enthalpy. researchgate.net For a stearic acid/EG composite, the enthalpy was slightly reduced from 196 J/g for neat stearic acid to 169 J/g. researchgate.net

DSC is also instrumental in creating binary phase diagrams, as demonstrated in the characterization of stearic acid neutralized by triethanolamine (B1662121), where it helped to follow the thermotropic behavior and various disordering and melting transitions. rsc.org The technique allows for the rapid evaluation of possible incompatibilities in formulations by observing shifts in melting peaks or changes in enthalpy. iaea.org

Table 2: DSC Data for this compound and Related Formulations

| Sample | Melting Point (°C) | Enthalpy (J/g) |

|---|---|---|

| Stearic Acid | 69.4 wikipedia.org | 196 researchgate.net |

| Stearic Acid in Acyclovir Mixture | 59.07 iaea.org | -193.88 iaea.org |

| Stearic Acid/EG Composite | - | 169 researchgate.net |

Morphological and Microstructural Characterization Methods

The surface and internal structure of materials containing this compound are critical to their function. A variety of microscopic and scattering techniques are employed to elucidate these features at the nano- and micro-scale.

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is particularly valuable for assessing the structure and integrity of this compound and stearic acid monolayers.

AFM has been used to study Langmuir-Blodgett (LB) films of stearic acid. mdpi.com These studies reveal that the morphology of the film, including the formation of islands and continuous films with defects, changes with the number of deposited layers. mdpi.com For instance, as the number of stearic acid layers increases from 5 to 13, the surface roughness can increase from 5.1 nm to 6.7 nm. mdpi.com AFM is also used to investigate the stability of self-assembled monolayers (SAMs) of stearic acid on substrates like aluminum oxide, where it can track the desorption of the monolayer when exposed to water. acs.org The technique is sensitive enough to discern changes in surface forces of monolayer films when the terminal group is altered. aps.org In studies of friction-reducing properties, AFM has been used to visualize the adsorption structures of stearic acid monolayers. researchgate.net

Table 3: AFM Surface Roughness of Stearic Acid Langmuir-Blodgett Films

| Number of Layers | Average Roughness (nm) | Surface Area (µm²) |

|---|---|---|

| 5 | 5.1 | 27.8 |

| 9 | 5.3 | 28.1 |

| 13 | 6.7 | 28.4 |

| 17 | 9.3 | 29.7 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, including lattice parameters and polymorphic forms.

In research involving stearic acid, XRD is used to identify its crystalline phases. Stearic acid is known to exist in different polymorphic forms, such as the B-form, which is monoclinic. wikipedia.org Studies on stearic acid crystals doped with Mn2+ ions have used XRD to confirm that the crystals grow in the Bm form and to analyze the strain and deformation induced in the unit cell by the dopant ions. mdpi.com XRD is also employed to study the degradation of stearic acid when subjected to plasma treatments, revealing changes in the crystalline structure and the formation of amorphous phases. researchgate.net Furthermore, in composite materials, such as those combining wood and polyethylene (B3416737) with a this compound-based compatibilizer, XRD can be used to analyze the crystallization behavior. researchgate.net

Table 4: Crystal Structure Data for Stearic Acid (B-form)

| Crystal System | Space Group | Point Group | Lattice Constants |

|---|---|---|---|

| Monoclinic | P21/a | C2h | a = 5.591 Å, b = 7.404 Å, c = 49.38 Å, β = 117.37° |

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Modified Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and molecules in suspension. cd-bioparticles.commdpi.com It is particularly useful for characterizing nanoparticles and other colloidal systems where this compound or stearic acid is used as a component.

DLS is widely applied in the characterization of solid lipid nanoparticles (SLNs) formulated with stearic acid. turkjps.org It provides data on the mean particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. turkjps.org For azithromycin-loaded SLNs made with stearic acid, DLS measurements showed mean particle sizes ranging from 143 to 167 nm, with a PDI of less than 1, indicating a monodisperse system. turkjps.org The technique is also essential for stability studies, as changes in particle size over time can indicate aggregation or other instability issues. usm.my DLS can be used to assess the influence of various formulation parameters, such as the concentration of lipids and emulsifiers, on the resulting particle size. usm.my

Table 5: DLS Particle Size Data for Stearic Acid-Based Solid Lipid Nanoparticles (SLNs)

| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Azithromycin-loaded SLNs | 143 - 167 | < 1 |

Computational Chemistry and Theoretical Modeling of Stearic Anhydride Systems

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Behavior

Molecular dynamics (MD) simulations serve as a computational microscope, allowing for the observation of the dynamic behavior of molecules over time. researchgate.net This technique is particularly well-suited for studying the interactions of stearic anhydride (B1165640) at interfaces and its influence on the structure and dynamics of polymer matrices. aimspress.commdpi.com

In the context of interfacial interactions, MD simulations can model how stearic anhydride molecules arrange themselves at the boundary between two phases, such as a solid filler and a polymer matrix. nih.gov These simulations can reveal the orientation of the long aliphatic chains and the anhydride group, providing insights into the nature and strength of intermolecular forces at play. Both all-atom and coarse-grained MD simulations can be employed. All-atom simulations provide detailed information about specific atomic interactions, while coarse-grained models allow for the study of larger systems and longer timescales, which is crucial for understanding polymer behavior. mdpi.commdpi.com For example, simulations can quantify the work of adhesion between a this compound-modified surface and a polymer, a key parameter in predicting the compatibility and performance of composite materials. nih.gov

When incorporated into a polymer matrix, this compound can act as a plasticizer or a compatibilizer. MD simulations can predict how its presence affects the polymer's glass transition temperature (Tg), mechanical modulus, and chain mobility. mdpi.com By analyzing the trajectories of both the polymer chains and the this compound molecules, researchers can understand how the additive disrupts or enhances intermolecular interactions within the polymer.

To illustrate the parameters often used in such simulations, the following interactive data table provides a hypothetical setup for an all-atom MD simulation of this compound in a polyethylene (B3416737) matrix.

| Simulation Parameter | Value | Description |

| Force Field | COMPASS | A force field suitable for condensed-phase simulations of organic molecules and polymers. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |

| Temperature | 353 K | A typical processing temperature for polyethylene. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 1.0 fs | The interval between successive calculations of forces and positions. |

| Simulation Duration | 100 ns | The total time the system's evolution is simulated. |

| System Composition | 100 this compound Molecules, 50 Polyethylene Chains (100 monomers each) | A representative system to study the interaction and dispersion. |

| Boundary Conditions | Periodic | Simulates a bulk system by replicating the simulation box in all three dimensions. |

This table is based on typical parameters found in molecular dynamics simulation literature. mdpi.commdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool for investigating the electronic structure of molecules and the energetics of chemical reactions. rsc.orgdiva-portal.org These methods can be used to elucidate the detailed mechanisms of reactions involving this compound, such as its hydrolysis or its reaction with hydroxyl groups on the surface of a filler or a polymer. mdpi.com

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. srneclab.cz The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. princeton.edu Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost. researchgate.net

For instance, the esterification reaction between this compound and a hydroxyl group on a cellulose (B213188) fiber can be modeled to understand the reaction pathway. Calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. Furthermore, the calculations can quantify the reaction's thermodynamics, such as the enthalpy and Gibbs free energy of reaction, indicating whether the reaction is favorable under certain conditions. core.ac.uknih.gov

The following interactive data table presents hypothetical energetic data for key reactions of this compound, as could be determined by quantum chemical calculations.

| Reaction | Reactants | Products | Calculated ΔH (kJ/mol) | Calculated ΔG (kJ/mol) |

| Hydrolysis | This compound + Water | 2 Stearic Acid | -55 | -65 |

| Esterification (with Ethanol) | This compound + Ethanol | Ethyl Stearate (B1226849) + Stearic Acid | -40 | -50 |

| Surface Reaction (with a generic R-OH group) | This compound + R-OH | R-O-Stearate + Stearic Acid | -35 | -45 |

This table contains hypothetical values for illustrative purposes, based on the principles of quantum chemical calculations for similar anhydride reactions. researchgate.net

Predictive Modeling of Structure-Property Relationships in this compound-Modified Materials

Predictive modeling aims to establish a quantitative link between the chemical structure of a material and its macroscopic properties. psu.edu For materials modified with this compound, these models can be invaluable for designing new materials with tailored properties, reducing the need for extensive trial-and-error experimentation. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. For a polymer composite containing this compound-modified fillers, descriptors could include the concentration of this compound, the chain length of the fatty acid, and parameters describing the polymer and filler. The property to be predicted could be tensile strength, water absorption, or thermal stability. researchgate.net

The development of a QSPR model typically involves:

Data Collection: Gathering experimental data on a series of related materials with varying compositions and their corresponding measured properties.

Descriptor Calculation: Calculating a wide range of molecular and compositional descriptors for each material.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property.

Model Validation: Testing the model's predictive power on a separate set of data that was not used in its creation.

For example, a model could be developed to predict the modulus of elasticity of a wood-polyethylene composite as a function of the amount of this compound used as a compatibilizer. researchgate.net

The following interactive data table outlines a hypothetical QSPR model for predicting a property of a this compound-modified material.

| Predicted Property | Model Equation | Descriptor 1 (X1) | Descriptor 2 (X2) | Descriptor 3 (X3) |

| Water Absorption (%) | Y = 2.5 - 0.8X1 + 0.1X2 - 0.05X3 | Wt% of this compound | Filler Particle Size (µm) | Polymer Crystallinity (%) |

| Tensile Strength (MPa) | Y = 50 + 1.2X1 - 0.5X2 + 0.3X3 | Wt% of this compound | Filler Particle Size (µm) | Polymer Crystallinity (%) |

| Elongation at Break (%) | Y = 200 - 5.0X1 + 2.0X2 - 1.5*X3 | Wt% of this compound | Filler Particle Size (µm) | Polymer Crystallinity (%) |